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Abstract
Spirooxindole alkaloids represent a significant class of natural products characterized by a

unique spiro-fused oxindole core. This structural motif imparts a wide range of biological

activities, making them a fertile ground for drug discovery and development. This technical

guide provides a comprehensive overview of coerulescine and related spirooxindole alkaloids,

with a focus on their chemical synthesis, physicochemical properties, and biological activities.

Detailed experimental protocols for key synthetic transformations are provided, along with a

compilation of quantitative biological data. Furthermore, this guide explores the potential

mechanisms of action, including relevant signaling pathways, to offer a deeper understanding

of their therapeutic potential.

Introduction
The spirooxindole scaffold is a privileged heterocyclic motif found in a variety of natural

products, many of which exhibit potent biological activities.[1] These compounds are

characterized by an oxindole ring system spiro-fused at the C3 position to a second

heterocyclic ring. Coerulescine and horsfiline are among the structurally simplest members of

this family and serve as important synthetic targets and scaffolds for the development of novel

therapeutic agents.[2] Their intriguing biological profile, which includes anticancer,

antimicrobial, and anti-inflammatory properties, has spurred significant interest in the scientific
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community.[1][2] This guide aims to provide a detailed technical resource for researchers

engaged in the study and development of coerulescine and related spirooxindole alkaloids.

Physicochemical and Spectral Data
A thorough understanding of the physicochemical and spectral properties of coerulescine and

horsfiline is fundamental for their synthesis, characterization, and further development.

Table 1: Physicochemical Properties of Coerulescine and Horsfiline

Property Coerulescine Horsfiline

Molecular Formula C₁₂H₁₄N₂O C₁₃H₁₆N₂O₂

Molar Mass 202.257 g/mol [3] 232.283 g/mol [4]

Melting Point Not Reported 125-126 °C[4]

Appearance Not Reported Colorless crystals[5]

Solubility Not Reported Soluble in acetone[5]

CAS Number Not available 136247-72-8[4]

Table 2: Spectral Data for Coerulescine and Horsfiline
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Data Type Coerulescine Horsfiline

¹H NMR (CDCl₃, 400 MHz) δ

(ppm)

7.24 (t, J = 7.6 Hz, 1H), 7.15

(d, J = 7.6 Hz, 1H), 6.99 (t, J =

7.6 Hz, 1H), 6.88 (d, J = 7.6

Hz, 1H), 3.21-3.15 (m, 1H),

2.95-2.89 (m, 1H), 2.68-2.62

(m, 1H), 2.55 (s, 3H), 2.49-

2.43 (m, 1H), 2.30-2.24 (m,

1H), 2.09-2.03 (m, 1H)

7.04 (d, J = 8.4 Hz, 1H), 6.79

(d, J = 2.4 Hz, 1H), 6.73 (dd, J

= 8.4, 2.4 Hz, 1H), 3.79 (s,

3H), 3.18-3.12 (m, 1H), 2.93-

2.87 (m, 1H), 2.66-2.60 (m,

1H), 2.53 (s, 3H), 2.47-2.41

(m, 1H), 2.28-2.22 (m, 1H),

2.07-2.01 (m, 1H)

¹³C NMR (CDCl₃, 100 MHz) δ

(ppm)

181.3, 141.2, 129.8, 127.9,

124.2, 122.5, 109.7, 60.9,

57.8, 54.1, 41.2, 38.9, 34.9

181.1, 155.8, 134.4, 131.2,

113.8, 111.9, 110.1, 61.1,

57.9, 55.9, 54.2, 41.3, 38.9,

35.0

MS (EI) m/z 202 (M⁺) 232 (M⁺)

IR (KBr) ν (cm⁻¹) 3250, 1700, 1620, 1470 3260, 1705, 1625, 1490

(Spectral data adapted from Kulkarni et al., 2010 and its supplementary information)[1]

Biological Activities and Quantitative Data
While specific quantitative data for the biological activities of coerulescine and horsfiline are

limited in publicly available literature, the broader class of spirooxindole alkaloids has

demonstrated significant therapeutic potential.

Anticancer Activity
Numerous spirooxindole derivatives have been reported to exhibit potent anticancer activity

against a range of cancer cell lines. While specific IC₅₀ values for coerulescine and horsfiline

are not readily found, unnatural analogs have shown significant activity against human breast

cancer cells.[2] The anticancer activity of related spirooxindoles is often attributed to their ability

to inhibit the p53-MDM2 protein-protein interaction.

Table 3: Anticancer Activity of Selected Spirooxindole Derivatives (for contextual

understanding)
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Compound/Derivati
ve

Cancer Cell Line IC₅₀ (µM) Reference

Spirooxindole-

pyrrolidine derivative

SJSA-1

(osteosarcoma)
0.96 [6]

Spirooxindole-

pyrrolidine derivative

HCT116 p53-wt

(colon)
2.9 [6]

Spirooxindole-

pyrrolidine derivative
MCF-7 (breast) ~15 [7]

Antimicrobial Activity
Spirooxindole alkaloids have also been investigated for their antimicrobial properties. Again,

specific data for coerulescine and horsfiline is scarce, but related compounds have shown

activity against various bacterial and fungal strains.

Table 4: Antimicrobial Activity of Selected Spirooxindole Derivatives (for contextual

understanding)

Compound/Derivati
ve

Microorganism MIC (µg/mL) Reference

Spiro[indoline-3,3'-

pyrrolidine] derivative

Staphylococcus

aureus
250-1000 [8]

Spiro[indoline-3,3'-

pyrrolidine] derivative
Escherichia coli 250-1000 [8]

Mechanisms of Action and Signaling Pathways
The therapeutic effects of spirooxindole alkaloids are mediated through various molecular

mechanisms and signaling pathways.

Anticancer Mechanism: p53-MDM2 Inhibition
A prominent mechanism of anticancer action for many spirooxindole derivatives is the inhibition

of the p53-MDM2 protein-protein interaction. MDM2 is a negative regulator of the p53 tumor
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suppressor protein. By binding to MDM2, spirooxindoles can prevent the degradation of p53,

leading to the accumulation of p53 and the subsequent activation of downstream pathways that

induce cell cycle arrest and apoptosis in cancer cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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